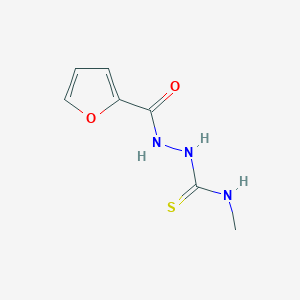
2-(2-furoyl)-N-methylhydrazinecarbothioamide
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(2-furoyl)-N-methylhydrazinecarbothioamide often involves various chemical reactions and techniques. For instance, the synthesis of related compounds like 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide has been achieved through methods such as elemental analysis, spectroscopic techniques (1H and 13C NMR, FT-IR, FT-Raman, UV–Vis), and X-ray diffractometry (Ramaiah et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-ray diffraction, revealing details about the crystal system, space group, and unit cell parameters. For example, the structure of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide was established using single crystal X-ray diffraction (Sivajeyanthi et al., 2017).
Chemical Reactions and Properties
Hydrazinecarbothioamides, including 2-(2-furoyl)-N-methylhydrazinecarbothioamide, participate in various chemical reactions, leading to the formation of heterocyclic compounds. For instance, the reaction of N-substituted hydrazinecarbothioamides with certain reagents can produce a range of heterocyclic rings, as demonstrated in the study by Aly et al. (2018) (Aly et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and stability, are essential for understanding their behavior under different conditions. Research on similar compounds provides valuable insights, although specific studies on 2-(2-furoyl)-N-methylhydrazinecarbothioamide are needed for precise data.
Chemical Properties Analysis
Chemical properties such as reactivity, acidity/basicity, and redox potential are crucial in determining the compound's potential applications in various fields. The study of similar compounds, like those by Hassan et al. (2019), offers an understanding of these aspects (Hassan et al., 2019).
科学的研究の応用
Synthesis and Chemical Reactions
- Selective Synthesis of Novel Compounds : The reaction of substituted 2-aroyl-hydrazinecarbothioamides with certain reagents leads to the formation of new chemical compounds like furo[3,4-d]-1,3-thiazoles, showcasing the reactivity and utility of 2-(2-furoyl)-N-methylhydrazinecarbothioamide in synthesizing novel chemical structures (Aly et al., 2012).
- Electrochemical Properties : Electrochemical reductions of compounds related to 2-(2-furoyl)-N-methylhydrazinecarbothioamide, such as 2-furoyl chloride, reveal intricate reactions and products, indicating its potential for further electrochemical studies (Urove & Peters, 1994).
Biological and Pharmacological Activities
- Insecticidal and Antitumor Activity : Derivatives of 2-(2-furoyl)-N-methylhydrazinecarbothioamide, such as N,N′‐Diacylhydrazine derivatives containing furan, show promising insecticidal and antitumor activities, revealing the compound's potential in medicinal chemistry (Cui et al., 2010).
- DNA and Protein Interaction : Certain derivatives, like ruthenium(III) complexes with 2-(2-chlorobenzylidene)-N-methylhydrazinecarbothioamide, demonstrate significant interaction with DNA and proteins, which could be crucial for developing new drugs or biochemical tools (Sampath et al., 2013).
Material Science and Environmental Applications
- Chemosensor Development : Novel chemosensors using N-methylhydrazinecarbothioamide derivatives have been developed for detecting Cu2+ ions, indicating the use of this compound in environmental monitoring and material science (Mohan et al., 2020).
- Synthesis of Furoates : The compound's derivatives are used in the synthesis of cellulose furoates, which have applications in material science, particularly in the development of novel materials (Köhler & Heinze, 2007).
Safety And Hazards
特性
IUPAC Name |
1-(furan-2-carbonylamino)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-8-7(13)10-9-6(11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11)(H2,8,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJBTZNSLZVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-furoyl)-N-methylhydrazinecarbothioamide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)
![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)

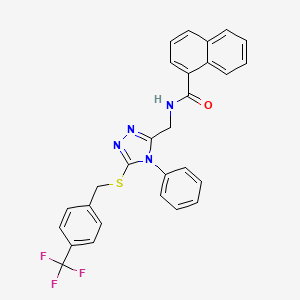


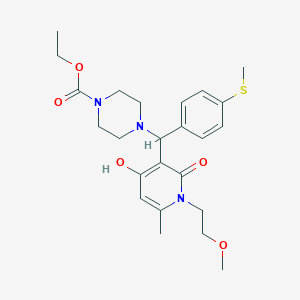

![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)
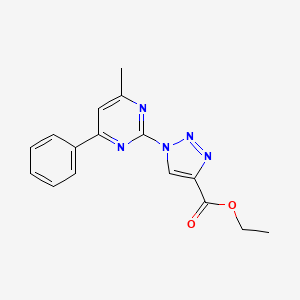
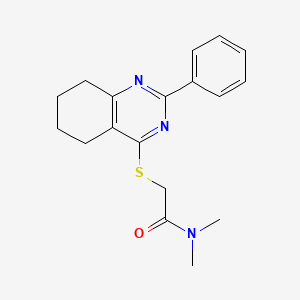
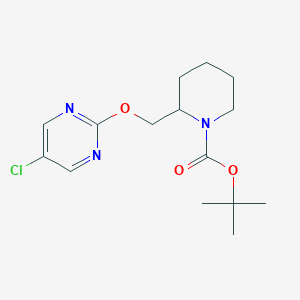
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)